molecular formula C7H12N2O B2642574 (4-propan-2-yl-1,2-oxazol-3-yl)methanamine CAS No. 1785214-48-3

(4-propan-2-yl-1,2-oxazol-3-yl)methanamine

Cat. No.: B2642574
CAS No.: 1785214-48-3
M. Wt: 140.186
InChI Key: ZFKAERWVWFKELQ-UHFFFAOYSA-N
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Description

(4-propan-2-yl-1,2-oxazol-3-yl)methanamine is a chemical compound with the molecular formula C7H12N2O. It is also known by its IUPAC name, (4-isopropylisoxazol-3-yl)methanamine. This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with a propan-2-yl group at the 4-position and a methanamine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-propan-2-yl-1,2-oxazol-3-yl)methanamine typically involves the formation of the isoxazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-amino-2-butanone with hydroxylamine can yield the isoxazole ring, which can then be further functionalized to introduce the propan-2-yl and methanamine groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-propan-2-yl-1,2-oxazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The isoxazole ring can undergo substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions can be facilitated by reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted isoxazole derivatives.

Scientific Research Applications

(4-propan-2-yl-1,2-oxazol-3-yl)methanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-propan-2-yl-1,2-oxazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The methanamine group can form hydrogen bonds or electrostatic interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3-propan-2-yl-1,2-oxazol-4-yl)methanamine: This compound has a similar structure but with different substitution positions on the isoxazole ring.

    (4-methyl-2-propan-2-yl-1,3-oxazol-5-yl)methanamine: This compound has a different ring structure (oxazole instead of isoxazole) and different substituents.

Uniqueness

(4-propan-2-yl-1,2-oxazol-3-yl)methanamine is unique due to its specific substitution pattern on the isoxazole ring, which can confer distinct chemical and biological properties. Its combination of the isoxazole ring with the propan-2-yl and methanamine groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(4-propan-2-yl-1,2-oxazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5(2)6-4-10-9-7(6)3-8/h4-5H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKAERWVWFKELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CON=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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